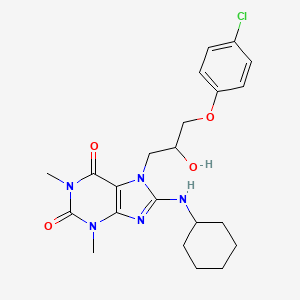![molecular formula C18H23NO2 B2426992 N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide CAS No. 2411285-58-8](/img/structure/B2426992.png)
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide, commonly known as CCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPB is an alkyne derivative that belongs to the class of selective androgen receptor modulators (SARMs). SARMs are compounds that selectively bind to androgen receptors, which are responsible for regulating the development and maintenance of male characteristics. CCPB is a promising candidate for the development of new drugs that can be used to treat various medical conditions.
Mechanism of Action
CCPB works by selectively binding to androgen receptors, which are present in various tissues in the body. The binding of CCPB to androgen receptors leads to the activation of certain genes, which are responsible for the development and maintenance of male characteristics. CCPB has a high affinity for androgen receptors, which makes it a potent agonist.
Biochemical and Physiological Effects
CCPB has been shown to have a range of biochemical and physiological effects. In animal studies, CCPB has been shown to increase muscle mass and bone density. CCPB has also been shown to increase insulin sensitivity, which can be useful in the treatment of diabetes. Additionally, CCPB has been shown to have neuroprotective properties, which can be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
CCPB has several advantages for use in lab experiments. It has a high affinity for androgen receptors, which makes it a potent agonist. CCPB is also easy to synthesize, which makes it readily available for use in experiments. However, CCPB has some limitations. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, CCPB has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on CCPB. One direction is to investigate its potential use in the treatment of cancer. Studies have shown that CCPB can inhibit the growth of cancer cells in vitro and in vivo, but more research is needed to determine its efficacy in humans. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. Studies have shown that CCPB has neuroprotective properties, which can be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to determine the safety and efficacy of CCPB in humans, which will be important for its potential use as a therapeutic agent.
Synthesis Methods
CCPB can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-cyclopentyloxyphenylacetylene with 2-bromobutanenitrile in the presence of a palladium catalyst. The reaction yields CCPB as a white crystalline solid with a high purity.
Scientific Research Applications
CCPB has been extensively studied for its potential applications in various fields of research. In the field of medicine, CCPB has been shown to have anti-cancer properties. Studies have shown that CCPB can inhibit the growth of cancer cells in vitro and in vivo. CCPB has also been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-[1-(3-cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-7-18(20)19-14(2)12-15-8-6-11-17(13-15)21-16-9-4-5-10-16/h6,8,11,13-14,16H,4-5,9-10,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRQMCBHNOPEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CC1=CC(=CC=C1)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2426910.png)
![Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2426912.png)
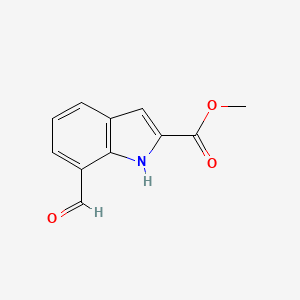
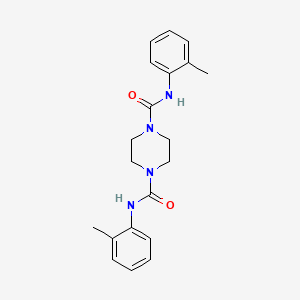
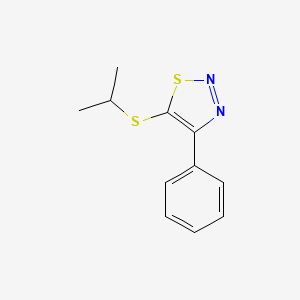
![2-(4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2426918.png)
![N-(3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2426921.png)
![5-((3,4-Difluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426922.png)
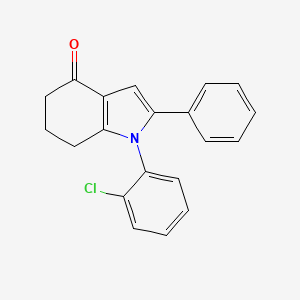
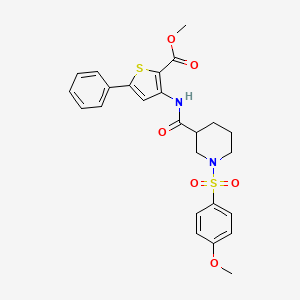

![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2426930.png)
![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide](/img/structure/B2426931.png)
